molecular formula C14H19N3O3 B3071081 [4-(Dimethylamino)-1-piperidinyl](4-nitrophenyl)-Methanone CAS No. 1007869-81-9

[4-(Dimethylamino)-1-piperidinyl](4-nitrophenyl)-Methanone

Cat. No. B3071081
CAS RN: 1007869-81-9
M. Wt: 277.32 g/mol
InChI Key: OVUXKOAUZYEBIW-UHFFFAOYSA-N
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Description

“4-(Dimethylamino)-1-piperidinyl-Methanone” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as FT-IR, UV–vis, and 1H-NMR spectroscopy, as well as density functional theory (DFT) and time-dependent density functional theory (TD-DFT) for theoretical investigations .


Chemical Reactions Analysis

The compound might undergo various chemical reactions depending on the conditions. For instance, compounds with a dimethylamino group have been found to show significant temperature-dependent protonation .

Scientific Research Applications

Flow Injection Analysis of Mercury

Second-Order Nonlinear Optics

Molecular Docking Studies

Safety and Hazards

The safety and hazards of this compound would depend on various factors, including its physical and chemical properties, how it’s used, and how much is used. It’s always important to handle chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include further investigation into its synthesis, properties, and potential applications. For example, similar compounds have been studied for their photovoltaic properties .

properties

IUPAC Name

[4-(dimethylamino)piperidin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-15(2)12-7-9-16(10-8-12)14(18)11-3-5-13(6-4-11)17(19)20/h3-6,12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUXKOAUZYEBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Dimethylamino)-1-piperidinyl](4-nitrophenyl)-Methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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